This compound can be classified as:
The synthesis of 3-(1-Methylpiperidin-4-yl)phenol typically involves several steps, often beginning with the formation of the piperidine derivative followed by functionalization to introduce the phenolic group.
For example, one synthetic pathway might involve the reaction of 1-methylpiperidine with a phenolic compound in the presence of an acid catalyst to form the desired product through nucleophilic substitution or coupling reactions .
The molecular structure of 3-(1-Methylpiperidin-4-yl)phenol can be described as follows:
3-(1-Methylpiperidin-4-yl)phenol can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity, often requiring specific temperatures and solvents depending on the nature of the reactants involved .
The mechanism of action for compounds like 3-(1-Methylpiperidin-4-yl)phenol often relates to their interaction with biological targets, particularly receptors or enzymes.
Such mechanisms are critical in evaluating their pharmacological potential, particularly in neuropharmacology or as therapeutic agents against oxidative stress-related diseases .
The physical and chemical properties of 3-(1-Methylpiperidin-4-yl)phenol include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Approx. 150-155°C |
Solubility | Soluble in organic solvents |
Boiling Point | Not extensively documented |
Density | Not extensively documented |
These properties are essential for understanding its behavior in various applications and formulations .
3-(1-Methylpiperidin-4-yl)phenol has potential applications in several fields:
The discovery of 3-(1-methylpiperidin-4-yl)phenol as a pivotal chemical scaffold emerged from systematic investigations into opioid receptor antagonists during the 1970s. Prior to this period, opioid antagonists were predominantly N-allyl or N-cyclopropylmethyl derivatives of opioid agonists (e.g., naloxone, naltrexone). A paradigm shift occurred with Zimmerman's landmark 1978 report demonstrating that trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines exhibited pure antagonist properties irrespective of N-substituent identity [1] [2]. This structural framework positioned the 3-methyl group on the piperidine ring—rather than nitrogen substituents—as the critical determinant of antagonist activity.
Extensive structure-activity relationship (SAR) studies established that the phenolic hydroxy group at the para-position of the aryl ring was essential for high-affinity binding to opioid receptors. Systematic modifications revealed that:
The scaffold’s therapeutic relevance was solidified with the discovery of LY246736 (a peripherally selective N-substituted derivative), which exhibited high μ-opioid receptor affinity (Ki = 0.77 nM) and >200-fold peripheral selectivity. This compound advanced to clinical investigation for gastrointestinal motility disorders, demonstrating the scaffold’s pharmaceutical applicability beyond CNS targets [2].
Table 1: SAR of 4-(3-Hydroxyphenyl)piperidine Opioid Antagonists
Compound | 3-Position | 4-Position | N-Substituent | Functional Activity | Ke (nM) μ/κ/δ |
---|---|---|---|---|---|
2a | Methyl | Methyl | Methyl | Pure antagonist | 1.2/3.5/2.8 |
5a | H | Methyl | Methyl | Weak δ agonist, μ/κ antagonist | 420/-/210 |
6a | Methyl | H | Methyl | Weak δ agonist, μ/κ antagonist | 185/305/110* |
7a | H | H | Methyl | Inactive | >1000 |
3 (LY246736) | Methyl | Methyl | Complex side-chain | Pure antagonist (peripherally selective) | Ki=0.77 (μ) |
Source: Adapted from [1] [2]*Compound 6a exhibited δ agonist activity (EC50 = 600 nM)
David M. Zimmerman’s research group pioneered the medicinal chemistry foundation of 3-(1-methylpiperidin-4-yl)phenol derivatives through iterative structural optimizations. Their seminal contribution was establishing that the trans-3,4-dimethyl configuration conferred pure opioid antagonist properties across μ, κ, and δ receptors—independent of N-substituent chemistry. This contrasted with classical opioid scaffolds where antagonist activity depended critically on nitrogen-bound groups like allyl or cyclopropylmethyl [1].
Resolution of enantiomers revealed stereochemical dependencies in antagonist potency:
Zimmerman’s mechanistic studies demonstrated that the 3-methyl group enforced a conformational constraint on the piperidine ring, biasing it toward antagonist-competent receptor conformations. Molecular modifications proved this methyl group was non-negotiable: its removal or replacement abolished pure antagonism. The 4-methyl group, while less critical than the 3-methyl, enhanced potency when present. Zimmerman’s 1994 report further identified N-phenylpropyl derivatives as superior to N-methyl counterparts, enhancing both potency and peripheral selectivity—a key advance for gastrointestinal applications [2].
Table 2: Stereochemical Influence on Antagonist Potency
Isomer | Relative μ-Opioid Antagonist Potency | κ-Opioid Selectivity Ratio |
---|---|---|
(3R,4R)-2a | 1.0 (Reference) | 1.0 |
(3S,4S)-2a | 0.3 | 0.8 |
Cis-22 | Mixed agonist-antagonist | Not applicable |
4-Propyl analog 3 | Mixed agonist-antagonist | Not applicable |
Source: Data synthesized from [1] [2]
The structural lineage of 3-(1-methylpiperidin-4-yl)phenol originates from pethidine (meperidine), the prototypical 4-phenylpiperidine analgesic. Early SAR explorations of pethidine analogues revealed that:
This scaffold evolution progressed through prodynorphin-derived peptides, which highlighted the endogenous ligand preference for κ-opioid receptors. Synthetic efforts then focused on constraining these pharmacophores within rigid piperidine architectures. The 4-arylpiperidine scaffold emerged as optimal because it:
Notable derivatives arising from this scaffold include JDTic (a κ-selective antagonist with 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core) and alvimopan, which advanced to clinical use for postoperative ileus. The scaffold’s versatility is evidenced by its incorporation into ligands targeting non-opioid systems, including antipsychotics and anticancer agents, though opioid antagonism remains its primary pharmaceutical application [6] [1].
Table 3: Evolution of 4-Arylpiperidine Scaffolds
Generation | Prototype Compound | Key Structural Features | Primary Activity |
---|---|---|---|
1st (1940s) | Pethidine | 4-Phenyl, N-methyl, ester | μ-Opioid agonist |
2nd (1970s) | Ketobemidone | 4-(3-Hydroxyphenyl), N-methyl | Mixed μ-agonist/κ-antagonist |
3rd (1980s) | trans-2a (Zimmerman) | 3,4-Dimethyl-4-(3-hydroxyphenyl) | Pure pan-opioid antagonist |
4th (2000s) | JDTic | 3,4-Dimethyl-4-(3-hydroxyphenyl), N-isoquinoline | κ-Selective antagonist |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8